
Trichloropyrogallol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trichlorobenzene-1,2,3-triol is a chlorinated aromatic compound with the molecular formula C6H3Cl3O3 It is a derivative of benzene, where three chlorine atoms and three hydroxyl groups are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trichlorobenzene-1,2,3-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the chlorination of 1,2,3-trihydroxybenzene (pyrogallol) using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 4,5,6-trichlorobenzene-1,2,3-triol may involve large-scale chlorination processes using advanced reactors and catalysts to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Trichlorobenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Applications De Recherche Scientifique
4,5,6-Trichlorobenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4,5,6-trichlorobenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trichlorobenzene: A chlorinated benzene derivative with similar chemical properties but lacking hydroxyl groups.
1,2,4-Trichlorobenzene: Another isomer with different chlorine atom positions.
2,4,6-Tribromobenzene-1,3,5-triol: A brominated analog with similar structural features.
Uniqueness
4,5,6-Trichlorobenzene-1,2,3-triol is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
56961-21-8 |
|---|---|
Formule moléculaire |
C6H3Cl3O3 |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
4,5,6-trichlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-2(8)4(10)6(12)5(11)3(1)9/h10-12H |
Clé InChI |
CJQALGPVJPPULG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1O)Cl)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
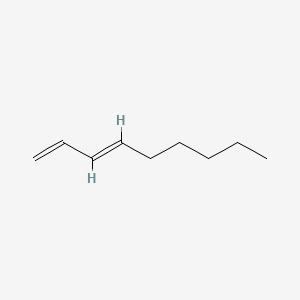


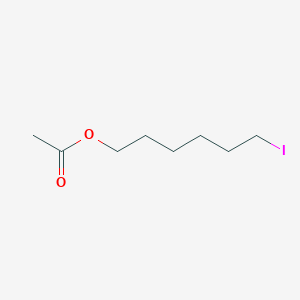
![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
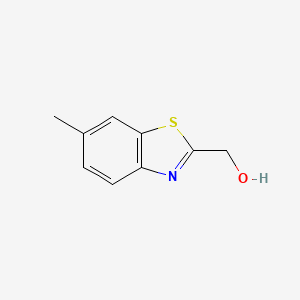

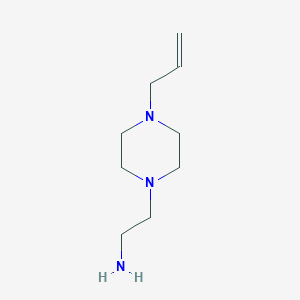
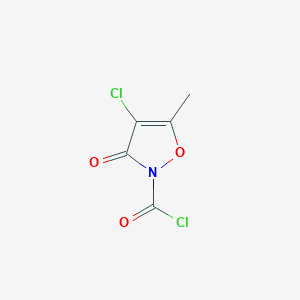

![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
